molecular formula C9H6BrN5S B509167 3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 113486-74-1

3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B509167
CAS No.: 113486-74-1
M. Wt: 296.15g/mol
InChI Key: CAVBPBDDRMEUEQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a high-value heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This scaffold is recognized as a privileged pharmacophore in drug discovery due to its ability to make specific hydrogen bond interactions with diverse biological targets . Its core structure is a hybrid of two pharmacologically active moieties—triazole and thiadiazine—which contributes to its wide spectrum of bioactivity . The 4-bromophenyl substitution at the 3-position is a strategic modification that can enhance the molecule's electronic properties and binding affinity, making it a versatile intermediate for further synthetic exploration. This compound is of significant interest in oncology research. Triazolothiadiazine derivatives have been investigated as activators of caspases and inducers of apoptosis (programmed cell death), a key mechanism for potential anticancer agents . Furthermore, the 1,3,4-thiadiazole core is a noted bioisostere of pyrimidine bases, which allows related derivatives to potentially disrupt DNA replication processes in cancer cells . Its research applications also extend to infectious disease studies, as closely related structural analogs have demonstrated promising broad-spectrum antibacterial and antifungal activities in scientific studies . The synthetic route to this compound typically involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole with appropriate bielectrophilic reagents, a well-established method for constructing the triazolothiadiazine nucleus . This product is provided for research purposes as a building block in the development of novel therapeutic agents. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN5S/c10-6-3-1-5(2-4-6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVBPBDDRMEUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Carbon Disulfide and Hydrazine Hydrate

A widely adopted method involves treating 1 with carbon disulfide (CS2) and hydrazine hydrate (N2H4·H2O). This one-pot reaction proceeds via the formation of a dithiocarbamate intermediate, which undergoes intramolecular cyclization to yield the triazolo-thiadiazole scaffold. The amine group at position 6 originates from the hydrazine reagent.

Reaction Conditions :

  • Solvent : Ethanol or aqueous methanol

  • Temperature : Reflux (70–80°C)

  • Time : 4–8 hours

  • Yield : 65–78%

Mechanistic Pathway :

  • Deprotonation of the thiol group by a base (e.g., KOH) to enhance nucleophilicity.

  • Reaction with CS2 to form a dithiocarbamate intermediate.

  • Hydrazine-mediated cyclization, releasing H2S and forming the thiadiazole ring.

Alternative Route: Cyclization with α-Halocarbonyl Compounds

Phenacyl bromides or chloroacetone derivatives react with 1 to construct the thiadiazole ring through nucleophilic substitution. For example, phenacyl bromide (2 ) facilitates sulfur and nitrogen attack at the α-carbon and carbonyl group, respectively, forming the five-membered thiadiazole ring.

General Procedure :

  • Dissolve 1 in dimethylformamide (DMF) with K2CO3.

  • Add phenacyl bromide dropwise at 0°C.

  • Warm to room temperature and stir for 6–12 hours.

  • Isolate the product via filtration and recrystallize from ethanol.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (triazole-thiol:phenacyl bromide)

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) in solvent-free conditions

  • Yield : 82–90%

Example :
Reacting 1 with 2-bromo-4′-methylacetophenone in DMF at 80°C for 8 hours yields 3-(4-bromophenyl)-6-(4-methylphenyl)triazolo[3,4-b]thiadiazol-6-amine.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. This method enhances regioselectivity and minimizes side reactions.

Protocol :

  • Mix 1 with α-bromoacetophenone in DMF.

  • Irradiate at 120°C (150 W) for 15–20 minutes.

  • Cool and precipitate the product with ice water.

Advantages :

  • Time : 15–20 minutes vs. 6–12 hours (conventional heating).

  • Yield Improvement : 78% → 92%.

Regioselective Synthesis Using Unsymmetrical Diketones

Unsymmetrical diketones (e.g., 1-phenyl-1,2-propanedione) enable regioselective formation of the thiadiazole ring. The amino group in 1 preferentially attacks the more electrophilic carbonyl, dictated by electronic and steric factors.

Key Steps :

  • Condense 1 with 1-phenyl-1,2-propanedione in acetic acid.

  • Heat under reflux for 4 hours.

  • Isolate the product via column chromatography.

Regioselectivity Control :

  • Electron-withdrawing substituents on the diketone direct cyclization to the desired position.

  • Confirmed via 2D-NMR and X-ray crystallography.

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield Purity
Carbon Disulfide/HydrazineReflux, ethanol6–8 h65–78%High
Phenacyl BromideDMF, K2CO3, 25°C12 h82–90%Moderate
Microwave IrradiationDMF, 120°C, 150 W15–20 m88–92%High
Unsymmetrical DiketonesAcetic acid, reflux4 h75–80%High

Trade-offs :

  • Conventional Methods : Longer durations but scalable.

  • Microwave Synthesis : Rapid but requires specialized equipment.

  • Regioselective Routes : Higher precision but costlier reagents.

Characterization and Validation

Synthetic products are validated via:

  • Elemental Analysis : C, H, N, S content within ±0.4% of theoretical values.

  • Spectroscopy :

    • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH2 (δ 5.8–6.2 ppm).

    • 13C NMR : Thiadiazole C-S (δ 165–170 ppm), triazole C-N (δ 145–150 ppm).

  • X-ray Crystallography : Confirms planar triazole and dihedral angles (e.g., 29.1° with bromophenyl group).

Challenges and Optimization

Byproduct Formation

Competing reactions may yield thiadiazines (six-membered rings) instead of thiadiazoles. Mitigation strategies include:

  • Stoichiometric Control : Limit α-haloketone to 1.2 equivalents.

  • Low-Temperature Initiation : Slow addition at 0°C to favor thiadiazole formation.

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but may require higher temperatures.

  • Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact.

Industrial Scalability and Cost

Factor Carbon Disulfide Route Microwave Route
Raw Material CostLowModerate
Energy ConsumptionHigh (reflux)Low
Throughput500 g/batch200 g/batch
Environmental ImpactModerate (H2S emission)Low

Scientific Research Applications

Anticancer Activity

Research demonstrates that derivatives of the triazolo-thiadiazole framework exhibit promising anticancer properties. For instance, studies have shown that compounds within this class can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship indicates that modifications at specific positions can enhance efficacy against different types of cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various studies report that triazolo-thiadiazole derivatives demonstrate significant activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are critically needed .

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial properties, 3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been investigated for its anti-inflammatory and analgesic effects. Experimental models indicate that these compounds can reduce inflammation and pain through various mechanisms, potentially offering new avenues for pain management therapies .

Antioxidant Activity

The antioxidant capabilities of this compound suggest its potential in combating oxidative stress-related diseases. Studies have demonstrated that triazolo-thiadiazole derivatives can scavenge free radicals and protect cells from oxidative damage .

Enzyme Inhibition

Several derivatives have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, they have shown promise as inhibitors of carbonic anhydrase and cholinesterase, which are important targets in the treatment of conditions like glaucoma and Alzheimer's disease .

Case Studies

Study ReferenceApplication FocusKey Findings
AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
AntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains.
Anti-inflammatoryReduced paw edema in animal models by 50% compared to control groups after administration.

Comparison with Similar Compounds

Core Modifications

Target Compound :

  • Structure : 3-(4-Bromophenyl)-6-amine-substituted triazolo[3,4-b][1,3,4]thiadiazole.
  • Key Features : Bromine at the para-position of the phenyl ring enhances hydrophobicity and steric bulk, while the amine group enables hydrogen bonding.

Analogues :

3-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)triazolo-thiadiazole ():

  • Bromine at the meta-position and dimethoxy groups increase electron density and solubility.
  • Molecular Weight : 417.28 vs. 326.20 (hypothetical for target compound).
  • Impact : Dimethoxy groups improve membrane permeability but may reduce target specificity .

3-(4-Chlorophenyl)-6-(2,3-dihydrobenzodioxinylmethyl)triazolo-thiadiazole ():

  • Chlorine (smaller, less lipophilic than bromine) and benzodioxinylmethyl group enhance rigidity.
  • Biological Relevance : Chlorine’s electronegativity may alter binding kinetics compared to bromine .

3-(4-Nitrophenyl)-6-phenyltriazolo-thiadiazole ():

  • Nitro group (strong electron-withdrawing) increases reactivity but may reduce metabolic stability.
  • Activity : Exhibited potent antibacterial activity (MIC = 10 µg/mL against H. pylori) .

Substituent Position and Bioactivity

  • Para-Substitution : Bromine at the para-position (target compound) maximizes steric and electronic effects, often enhancing receptor binding.
  • Meta-Substitution : Bromine at meta (e.g., ) may reduce planarity, affecting π-π stacking in enzyme active sites.
  • Ortho-Substitution : Rare in evidence but likely to introduce steric hindrance.

Key Analogues and Yields :

Compound Yield Key Reagents Reference
3-(4-Bromophenyl)-6-amine derivative ~75%* POCl₃, aromatic amines
3-(3-Bromophenyl)-6-dimethoxyphenyl 63% POCl₃, dimethoxybenzoyl chloride
3-(4-Nitrophenyl)-6-phenyl derivative 73% Nitrophenacyl bromide

*Hypothetical yield based on similar syntheses.

Antimicrobial Activity

  • Target Compound: Not directly reported, but bromine’s hydrophobicity may enhance penetration into bacterial membranes.
  • 3-(4-Nitrophenyl)-6-phenyltriazolo-thiadiazole (5b) :
    • MIC = 10 µg/mL against H. pylori due to nitro group’s electron-withdrawing effects .
  • 3-(3-Bromophenyl)-6-indole derivative (5d) :
    • Moderate activity (MIC ~63 µg/mL) against S. aureus, suggesting steric bulk may limit efficacy .

Anti-inflammatory Activity

  • 3-(2-Fluorophenyl)-6-(4-methoxyphenyl)triazolo-thiadiazole (3d) :
    • Significant anti-exudative activity (60% inhibition in rat edema model) due to fluorine’s electronegativity .
  • Target Compound : The bromine-amine combination may modulate COX-2 inhibition, but data are lacking.

Enzyme Inhibition

  • Triazolo-thiadiazoles with spiro rings ():
    • Compound 8a (spiro-azaspiro undecane) showed TNF-α inhibitory activity (IC₅₀ = 2.1 µM), highlighting the role of extended hydrophobic groups .

Physicochemical Properties

Property Target Compound* 3-(4-Nitrophenyl)-6-phenyl (5b) 3-(3-Bromophenyl)-dimethoxy ()
Molecular Weight ~326 365.35 417.28
Melting Point (°C) ~170–180† 183–185 183–185
LogP (Predicted) 3.5–4.0 4.2 4.8
Aqueous Solubility Low Very Low Low

*Estimated based on structural analogs; †Assumed from similar derivatives (e.g., ).

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Bromine and nitro groups enhance binding to hydrophobic enzyme pockets but may reduce metabolic stability.
  • Amino Group: Critical for hydrogen bonding with biological targets (e.g., Bcl-2 in anticancer activity) .
  • Hybrid Structures : Spiro or fused rings () improve selectivity but complicate synthesis.

Biological Activity

3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the triazolo-thiadiazole family, which has been explored for various pharmacological properties including anti-cancer, antimicrobial, and enzyme inhibition activities. The following sections summarize key findings regarding its biological activity.

  • Molecular Formula : C9H6BrN5S
  • Molecular Weight : 296.146 g/mol
  • CAS Number : 61892343

Biological Activity Overview

Research indicates that derivatives of triazolo-thiadiazoles exhibit a range of biological activities. The specific compound has shown promise in several areas:

1. Antitumor Activity

A study highlighted the synthesis of various triazolo-thiadiazole compounds that demonstrated significant antitumor effects by inhibiting heparanase enzymatic activity. In particular:

  • The compound exhibited an IC50 value comparable to established heparanase inhibitors, indicating its potential as an antitumor agent.
  • In vivo studies using mouse models showed that related compounds could reduce tumor growth and metastasis effectively .

2. Enzyme Inhibition

The compound has been implicated in the inhibition of various enzymes:

  • Heparanase inhibition was a key focus, with compounds showing IC50 values in the micromolar range (e.g., 3.1 µg/mL for some derivatives), which suggests potential therapeutic applications in cancer treatment .
  • Other studies have suggested its activity against enzymes relevant to cancer progression and metastasis.

3. Antimicrobial Activity

Preliminary evaluations indicated that triazolo-thiadiazole derivatives possess antimicrobial properties:

  • Compounds from this class have been tested against various bacterial strains and shown effective inhibition .
  • The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antimicrobial efficacy.

Case Studies

Several case studies have been documented regarding the biological activities of triazolo-thiadiazole derivatives:

StudyCompoundActivityIC50 Value
Compound 4-MMIHeparanase Inhibition3.1 µg/mL
Various DerivativesAntitumor Activity1.1–18.8 µM
Triazolo-Thiadiazole SeriesAntimicrobial ActivityVaries by strain

Notable Findings

  • In one study, a derivative showed a nearly fourfold reduction in breast carcinoma metastasis in mouse models compared to controls, emphasizing the potential for clinical applications in oncology .
  • Another research effort indicated significant cytotoxicity across different cancer cell lines, reinforcing the compound's relevance in cancer therapy research .

Q & A

Q. Factors Affecting Yield :

  • Solvent Choice : Ethanol or DMF under reflux improves cyclization efficiency .
  • Catalysts : Acetic acid enhances reaction rates in multicomponent syntheses .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity .

Table 1 : Representative Yields and Conditions

PrecursorReaction ConditionsYield (%)Reference
4-Bromophenyl thioureaHgO, DMF, 80°C, 6h80
Phenacyl bromide derivativeAcetic acid, ethanol, reflux73–77

How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Basic Research Question

  • 1H/13C NMR :
    • The 4-bromophenyl group shows aromatic protons as a doublet (δ 7.4–7.6 ppm) and a singlet for the triazole NH2 (δ 5.8–6.2 ppm) .
    • Carbon signals for the thiadiazole ring appear at δ 160–170 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks align with theoretical values (e.g., [M+H]+ at m/z 352.1 for C11H9BrN4S) .
  • Purity : HPLC with C18 columns (MeCN:H2O = 70:30) confirms ≥95% purity .

What are the key structural features revealed by X-ray crystallography for related triazolo-thiadiazoles?

Advanced Research Question
X-ray studies (e.g., ) highlight:

  • Planarity : The triazolo-thiadiazole core is nearly planar, with dihedral angles <5° between fused rings .
  • Substituent Effects : The 4-bromophenyl group induces π-stacking interactions (3.5–4.0 Å spacing), stabilizing crystal packing .
  • Hydrogen Bonding : NH2 groups form intermolecular H-bonds (N–H···N, ~2.1 Å), influencing solubility .

Table 2 : Crystallographic Data (Example)

ParameterValueReference
Space groupMonoclinic, P
Unit cell dimensionsa = 4.0047 Å
Bond length (C–Br)1.89 Å

What in vitro biological activities have been reported for this compound and its analogs?

Basic Research Question

  • Antimicrobial Activity : Derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition : Triazolothiadiazoles show IC50 = 9.3 µM against Sortase A, a bacterial virulence factor .
  • Antifungal Activity : Bromophenyl-substituted analogs inhibit C. albicans (MIC = 16 µg/mL) .

How do structural modifications at the 3- and 6-positions influence antimicrobial efficacy?

Advanced Research Question

  • 3-Position : Electron-withdrawing groups (e.g., Br, NO2) enhance membrane penetration, improving activity against Gram-negative bacteria .
  • 6-Position : Aromatic substituents (e.g., 4-nitrophenyl) increase π-π interactions with bacterial DNA gyrase, reducing MIC values by 50% .
  • Hybridization : Combining bromophenyl and spirocyclic moieties (e.g., compound 8a in ) broadens antifungal spectra .

Table 3 : Structure-Activity Relationship (SAR) Trends

SubstituentActivity TrendReference
4-Bromophenyl (6-position)Enhanced antifungal
Spirocyclic (3-position)Improved bioavailability

What computational methods are used to predict binding interactions of this compound with biological targets?

Advanced Research Question

  • Docking Studies : AutoDock Vina models predict binding to Sortase A (PDB: 1T2W) with ∆G = −8.2 kcal/mol, driven by Br···Tyr228 interactions .
  • DFT Calculations : HOMO-LUMO gaps (~4.1 eV) correlate with reactivity in nucleophilic substitution reactions .
  • MD Simulations : 100-ns trajectories reveal stable binding to TNF-α, with RMSD <2.0 Å .

What are the challenges in scaling up the synthesis while maintaining purity?

Advanced Research Question

  • Byproduct Formation : HgO-mediated cyclization generates HgS residues, requiring rigorous filtration .
  • Solvent Volume : Ethanol reflux in large batches reduces yield by 10–15% due to incomplete cyclization; switching to DMF improves scalability .
  • Purification : Column chromatography becomes impractical; recrystallization from toluene/hexane (1:3) achieves 90% recovery .

How does the bromophenyl substituent impact the compound's electronic properties and reactivity?

Advanced Research Question

  • Electron Density : Bromine’s −I effect lowers electron density at the triazole ring, facilitating electrophilic substitution at the 6-position .
  • Reactivity : Bromophenyl groups undergo Suzuki coupling (e.g., with boronic acids) to generate biaryl analogs for SAR studies .
  • Spectroscopic Shifts : Bromine’s heavy atom effect enhances fluorescence quenching in UV-Vis assays (λmax = 290 nm) .

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